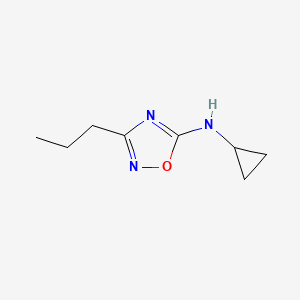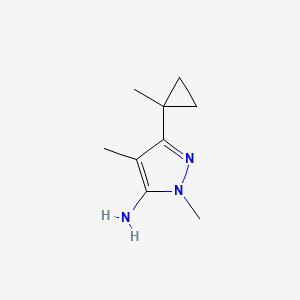![molecular formula C8H12N2O B13304603 3-[(2S)-Butan-2-yl]pyrazin-2-ol](/img/structure/B13304603.png)
3-[(2S)-Butan-2-yl]pyrazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S)-Butan-2-yl]pyrazin-2-ol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-Butan-2-yl]pyrazin-2-ol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method is the alkylation of pyrazin-2-ol with (S)-2-butanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-Butan-2-yl]pyrazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are employed.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Pyrazine amines.
Substitution: Halogenated or alkylated pyrazine derivatives.
Scientific Research Applications
3-[(2S)-Butan-2-yl]pyrazin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2S)-Butan-2-yl]pyrazin-2-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tuberculosis drug.
Pyrazine-2-carboxylic acid: Another pyrazine derivative with antimicrobial properties.
2,3-Dimethylpyrazine: Used in flavor and fragrance industries.
Uniqueness
3-[(2S)-Butan-2-yl]pyrazin-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its stereochemistry (S-configuration) and the presence of a hydroxyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-[(2S)-butan-2-yl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6(2)7-8(11)10-5-4-9-7/h4-6H,3H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
RSDKBGFQWAFAHH-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H](C)C1=NC=CNC1=O |
Canonical SMILES |
CCC(C)C1=NC=CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


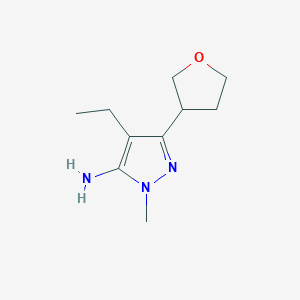
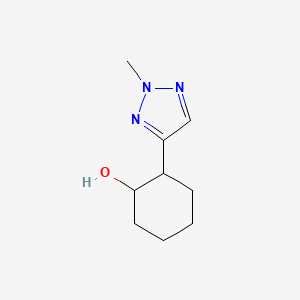
![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
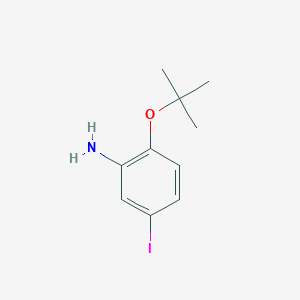

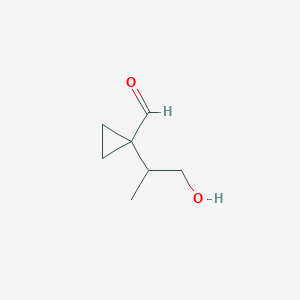
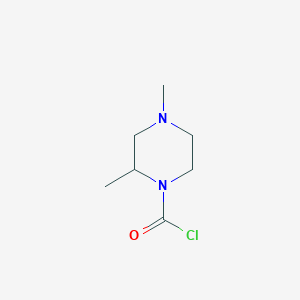
![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)
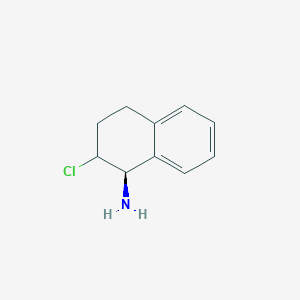
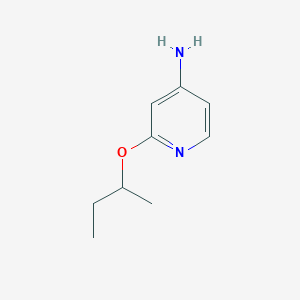
![5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13304555.png)

